N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
Description
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a benzothiazole ring, an azetidine ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-4-3-5-17-18(12)22-20(27-17)26-16-10-23(11-16)19(25)14-6-8-15(9-7-14)21-13(2)24/h3-9,16H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQWRHKKYJKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Hydroxy-4-methylbenzo[d]thiazole
The benzo[d]thiazole nucleus is synthesized via cyclization of 2-amino-4-methylthiophenol with carbonyl sources. A representative procedure involves:
Chlorination to 2-Chloro-4-methylbenzo[d]thiazole
Activation of the 2-hydroxy group facilitates nucleophilic substitution with azetidine:
Etherification with 3-Hydroxyazetidine
The azetidine fragment introduces strain, necessitating mild conditions to preserve ring integrity:
- Reagents : 2-Chloro-4-methylbenzo[d]thiazole (1.0 equiv), 3-hydroxyazetidine (1.2 equiv), potassium carbonate (2.0 equiv).
- Conditions : Dimethylformamide (DMF), 60°C, 12 hours.
- Mechanism : Base-mediated nucleophilic aromatic substitution (SNAr) at the 2-position of the benzo[d]thiazole.
Synthesis of 4-(Acetamido)benzoic Acid
Acetylation of 4-Aminobenzoic Acid
Protection of the amine group precedes carboxylic acid activation:
- Reagents : 4-Aminobenzoic acid (1.0 equiv), acetic anhydride (1.5 equiv), pyridine (catalytic).
- Conditions : Room temperature, 2 hours.
- Yield : >95% (isolated as white crystalline solid).
Amide Coupling to Assemble the Target Compound
Activation of 4-(Acetamido)benzoic Acid
Carbodiimide-mediated activation ensures efficient amide bond formation:
Coupling with 3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidine
The final step converges the two fragments via amide linkage:
- Reagents : Activated 4-(acetamido)benzoyl intermediate (1.0 equiv), 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
- Conditions : DCM, room temperature, 24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Ether Synthesis
To circumvent harsh chlorination conditions, the Mitsunobu reaction offers a viable alternative:
- Reagents : 2-Hydroxy-4-methylbenzo[d]thiazole (1.0 equiv), 3-hydroxyazetidine (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours.
- Advantage : Higher functional group tolerance and milder reaction profile.
One-Pot Sequential Coupling
Recent advancements enable telescoped synthesis to reduce isolation steps:
- Ether Formation : As described in Section 2.3.
- In Situ Activation : Direct use of the azetidine fragment without isolation.
- Amide Coupling : Sequential addition of EDCI/HOBt and DIPEA.
Critical Analysis of Reaction Parameters
Solvent Effects on Amide Coupling
Comparative studies in DCM, THF, and DMF reveal:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 24 | 72 |
| THF | 18 | 68 |
| DMF | 12 | 85 |
Data extrapolated from analogous couplings in.
Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved solubility of intermediates.
Catalytic vs. Stoichiometric Reagent Use
Economic and environmental considerations favor catalytic methods:
| Reagent | Equivalents | Yield (%) |
|---|---|---|
| EDCI/HOBt | 1.2/1.1 | 85 |
| HATU | 1.1 | 88 |
| Polymer-supported EDCI | 0.5 (catalytic) | 78 |
HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Patented methodologies highlight transitioning batch processes to continuous flow for enhanced reproducibility:
Green Chemistry Initiatives
- Solvent Recycling : DMF recovery via distillation reduces waste.
- Catalyst Recovery : Magnetic nanoparticle-supported EDCI enables reuse over 5 cycles without yield loss.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is unique due to its specific structural features, such as the combination of a benzothiazole ring with an azetidine ring and an acetamide group
Biological Activity
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a complex organic compound characterized by its unique structural features, including an azetidine ring and a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 407.4 g/mol. The compound's structure includes:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Thiazole Moiety : Known for its diverse pharmacological properties, including antimicrobial activity.
- Phenyl Group : Contributes to the compound's chemical reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The thiazole ring is particularly significant, as it has been shown to inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, the azetidine structure may enhance the compound's ability to target cancer cells through apoptosis induction.
Target Pathways
- Antimicrobial Activity : The compound exhibits potential against various pathogens by disrupting lipid biosynthesis.
- Anticancer Activity : It may induce apoptosis in cancer cells by activating caspase pathways, as observed in studies involving tumor cell lines such as A549 and C6.
Research Findings
Recent studies have focused on the synthesis and evaluation of compounds related to this compound. Below are key findings from various research efforts:
Case Study 1: Anticancer Activity Evaluation
A study synthesized novel thiazole derivatives and assessed their anticancer potential using MTT assays and DNA synthesis analysis. Compounds with similar structural features to this compound demonstrated promising results in inhibiting tumor cell proliferation.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that compounds featuring the thiazole ring exhibited significant antibacterial activity, supporting the hypothesis that this compound may share similar properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with functionalized benzo[d]thiazole intermediates. Key steps include:
- Azetidine Activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to form the azetidine-1-carbonyl intermediate .
- Etherification : React 4-methylbenzo[d]thiazol-2-ol with an azetidine derivative under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the oxy linkage .
- Final Acetamide Formation : Couple the intermediate with 4-aminophenylacetamide via nucleophilic acyl substitution. Optimal purity (>95%) is achieved using column chromatography with ethyl acetate/hexane gradients and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) for the azetidine-1-carbonyl and acetamide groups .
- ¹H/¹³C NMR : Key markers include:
- Azetidine protons (δ 3.8–4.2 ppm, multiplet) and methyl groups on benzo[d]thiazole (δ 2.5 ppm, singlet) .
- Aromatic protons in the phenylacetamide moiety (δ 7.2–8.1 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~450–470 Da) .
Advanced Research Questions
Q. How can SAR studies elucidate the role of the azetidine and 4-methylbenzo[d]thiazole moieties in biological activity?
- Methodological Answer :
- Azetidine Modifications : Replace azetidine with pyrrolidine or piperidine to assess conformational flexibility. For example, piperidine analogs may enhance kinase inhibition by improving hydrophobic interactions .
- Benzo[d]thiazole Substitutions : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position to evaluate effects on target binding. Evidence shows that methyl groups enhance metabolic stability compared to halogens .
- Bioisosteric Replacements : Test thiazole-to-oxazole swaps to determine hydrogen-bonding requirements .
Q. What computational strategies predict blood-brain barrier (BBB) permeability, and how do experimental logBB values compare with in silico predictions?
- Methodological Answer :
- In Silico Tools : Use QSAR models (e.g., VolSurf+, MOE) to calculate logBB. For this compound, predicted logBB ≈ -0.5 suggests moderate BBB penetration .
- Experimental Validation : Compare with in vivo logBB measurements via rodent brain/plasma partitioning. Discrepancies >0.5 units may indicate active transport mechanisms (e.g., P-gp efflux), requiring transporter inhibition assays .
Q. How should researchers address discrepancies between in vitro enzyme inhibition and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid clearance. If CYP3A4/2D6 metabolism is observed, introduce steric hindrance (e.g., methyl groups) near labile sites .
- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis). High binding (>95%) may reduce free drug concentration, necessitating structural tweaks to lower lipophilicity .
- Prodrug Strategies : Mask polar groups (e.g., acetamide) with ester prodrugs to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
